molecular formula C26H22N6O3 B10911815 N-(1-benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10911815
M. Wt: 466.5 g/mol
InChI Key: WWZVELNYEBORQW-UHFFFAOYSA-N
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Description

N~4~-(1-Benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a triazole ring, a cyclopropyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-Benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

    Formation of the Isoxazolo[5,4-b]pyridine Ring: This step involves the condensation of a suitable precursor with hydroxylamine to form the isoxazole ring, followed by cyclization to form the isoxazolo[5,4-b]pyridine ring.

    Final Coupling: The final step involves coupling the triazole and isoxazolo[5,4-b]pyridine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-Benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-(1-Benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(1-Benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its catalytic activity in certain reactions. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(1-Benzyl-1H-1,2,3-triazol-4-yl)-6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide
  • N~4~-(1-Benzyl-1H-1,2,4-triazol-5-yl)-6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of N4-(1-Benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H22N6O3

Molecular Weight

466.5 g/mol

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H22N6O3/c1-34-19-11-9-18(10-12-19)23-22-20(13-21(17-7-8-17)28-25(22)35-31-23)24(33)29-26-27-15-32(30-26)14-16-5-3-2-4-6-16/h2-6,9-13,15,17H,7-8,14H2,1H3,(H,29,30,33)

InChI Key

WWZVELNYEBORQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=NN(C=N5)CC6=CC=CC=C6

Origin of Product

United States

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